REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH:12][C:13]1[CH:14]=[CH:15][C:16]([Cl:19])=[N:17][CH:18]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(C)C=CC=CC=1>CCOC(C)=O>[Br:11][C:8]1[CH:9]=[CH:10][C:2]([O:12][C:13]2[CH:18]=[N:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:2.3.4|
|
Name
|
|
Quantity
|
1244 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1)Br
|
Name
|
|
Quantity
|
663.3 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=NC1)Cl
|
Name
|
cesium carbonate
|
Quantity
|
2893.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 minutes under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to RT
|
Type
|
CUSTOM
|
Details
|
The toluene was decanted
|
Type
|
ADDITION
|
Details
|
water (8 L) and EtOAc (8 L) were added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred until the solid
|
Type
|
DISSOLUTION
|
Details
|
was completely dissolved
|
Type
|
CUSTOM
|
Details
|
The EtOAc layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)OC=1C=NC(=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 kg | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |